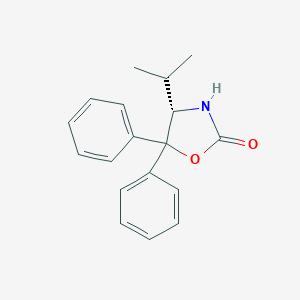

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

描述

(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative widely used in asymmetric synthesis. This compound is known for its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. Its unique structure, featuring an oxazolidinone ring with isopropyl and diphenyl substituents, makes it a valuable tool in organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one typically involves the reaction of (S)-phenylalanine with benzaldehyde to form an imine intermediate. This intermediate is then cyclized using a suitable reagent, such as phosgene or triphosgene, to yield the oxazolidinone ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.

化学反应分析

Types of Reactions: (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding oxazolidinone N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazolidinone ring to amines.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

Oxidation: Oxazolidinone N-oxides.

Reduction: Amines.

Substitution: Substituted oxazolidinones.

科学研究应用

Asymmetric Synthesis

(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one is predominantly utilized as a chiral auxiliary in asymmetric synthesis. This compound aids in the production of enantiomerically pure compounds by inducing chirality during chemical reactions. The steric and electronic properties of its oxazolidinone ring enhance its effectiveness, making it a preferred choice over other chiral auxiliaries.

Key Features:

- Induces chirality in reaction intermediates.

- Enhances enantioselectivity and yields in asymmetric reactions.

Biological Activities

Research has indicated that derivatives of this compound exhibit potential biological activities , including antimicrobial and anticancer properties. The exploration of these derivatives is ongoing, with studies focusing on their mechanisms of action and therapeutic applications.

Drug Development

In the field of medicinal chemistry , this compound is being investigated for its role in the synthesis of chiral pharmaceuticals. The ability to produce enantiomerically pure drugs is critical for efficacy and safety, particularly in cases where one enantiomer may be therapeutically active while the other could be harmful.

Industrial Applications

This compound is also employed in the production of fine chemicals and advanced materials. Its chiral properties are leveraged to achieve desired stereochemistry in various industrial processes.

Enantiospecific Oxidative Carbonylation

This method involves the reaction of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol under specific conditions (100 °C, 20 atm CO-air mixture) to yield high isolated yields (up to 81%) .

Chiral Auxiliary Method

The compound can also be synthesized from (S)-valine ester using Grignard reagents and ethyl chlorocarbonate, showcasing its versatility as a chiral auxiliary .

Case Study 1: Antimicrobial Activity

A study examining derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis .

Case Study 2: Drug Development

In drug development applications, researchers have successfully synthesized several chiral drugs using this compound as a chiral auxiliary. This has led to improved efficacy profiles for certain therapeutic agents .

作用机制

The mechanism of action of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming a temporary covalent bond with the substrate, it induces chirality in the reaction intermediate, leading to the preferential formation of one enantiomer over the other. This stereoselective process is facilitated by the steric and electronic properties of the oxazolidinone ring and its substituents.

相似化合物的比较

- (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

- (S)-4-Isopropyl-5-methyl-5-phenyl-oxazolidin-2-one

- (S)-4-Isopropyl-5,5-dimethyl-oxazolidin-2-one

Comparison: (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one stands out due to its unique combination of steric bulk and electronic properties, which enhance its effectiveness as a chiral auxiliary. Compared to its analogs, it offers better enantioselectivity and higher yields in asymmetric synthesis reactions. The presence of both isopropyl and diphenyl groups provides a balance of steric hindrance and electronic effects, making it a versatile and efficient tool in chiral synthesis.

生物活性

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its oxazolidinone ring structure, which contributes to its biological activity. The compound's stereochemistry plays a crucial role in its interaction with biological targets.

Research indicates that this compound may function as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression and cellular processes such as differentiation and apoptosis. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, potentially resulting in altered gene expression profiles associated with cancer and other diseases .

Biological Activity

-

Anticancer Potential :

- Studies have shown that compounds similar to this compound exhibit selective inhibition against various HDAC isoforms. For instance, azumamides derived from similar scaffolds have demonstrated significant potency against HDAC1–3, 10, and 11 with IC50 values ranging from 14 nM to 67 nM . This suggests that this compound may also possess anticancer properties through modulation of HDAC activity.

- Neuroprotective Effects :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | HDAC inhibition | |

| Neuroprotection | Modulation of oxidative stress | |

| Antimicrobial | Interaction with bacterial targets |

Case Study: HDAC Inhibition

In a study focusing on the synthesis and evaluation of azumamide derivatives, this compound was used as a scaffold for developing more potent HDAC inhibitors. The research highlighted the importance of stereochemistry in determining the efficacy of these compounds against specific HDAC isoforms. The findings indicated that modifications to the oxazolidinone structure could enhance selectivity and potency, paving the way for developing targeted cancer therapies .

属性

IUPAC Name |

(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOJBANGYSTOH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431649 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184346-45-0 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is significant about the synthesis method used to obtain (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one?

A1: The research highlights the first-time synthesis of this compound using an enantiospecific oxidative carbonylation reaction. [] This approach utilizes a commercially available chiral starting material, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, and avoids the need for additional resolution steps, potentially offering a more efficient and cost-effective synthesis route. The reaction employs a palladium catalyst (PdI2/KI) and a carbon monoxide and air mixture under specific conditions to achieve the desired oxazolidinone derivative in good yield (81%). [] This method could be valuable for synthesizing similar chiral oxazolidinone derivatives with potential applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。